4-Bromo-1-isobutoxy-2-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
4-Bromo-1-isobutoxy-2-(2,2,2-trifluoroethoxy)benzene is an organic compound with a complex structure, characterized by the presence of bromine, isobutoxy, and trifluoroethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-isobutoxy-2-(2,2,2-trifluoroethoxy)benzene typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-isobutoxy-2-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring precise control of temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation may yield quinones or other oxidized derivatives.
Scientific Research Applications
4-Bromo-1-isobutoxy-2-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules for various applications.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-isobutoxy-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets through various pathways. The presence of bromine, isobutoxy, and trifluoroethoxy groups can influence its reactivity and binding affinity to different targets. These interactions can lead to changes in the chemical or biological activity of the compound, depending on the specific context .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene
- 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene
- (1-Bromo-2,2,2-trifluoroethyl)benzene
Uniqueness
4-Bromo-1-isobutoxy-2-(2,2,2-trifluoroethoxy)benzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity compared to similar compounds. The presence of both isobutoxy and trifluoroethoxy groups can enhance its solubility, stability, and potential interactions with other molecules .
Properties
IUPAC Name |
4-bromo-1-(2-methylpropoxy)-2-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF3O2/c1-8(2)6-17-10-4-3-9(13)5-11(10)18-7-12(14,15)16/h3-5,8H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDRMQBZZURBGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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